N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide
Description
N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with phenethylamine and thiophene-acetamide moieties. The compound’s crystal structure has been resolved using single-crystal X-ray diffraction (SC-XRD) techniques refined via SHELXL , revealing key intermolecular interactions such as hydrogen bonds and π-π stacking, which stabilize its lattice . Computational studies employing graph set analysis further classify its hydrogen-bonding patterns, underscoring its supramolecular behavior .
Properties
IUPAC Name |
N-[2-[2-oxo-2-(2-phenylethylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S2/c26-19(11-16-7-4-10-29-16)23-21-17-13-28-14-18(17)24-25(21)12-20(27)22-9-8-15-5-2-1-3-6-15/h1-7,10H,8-9,11-14H2,(H,22,27)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIECWRDSSOKMDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)CC(=O)NCCC3=CC=CC=C3)NC(=O)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide is a synthetic compound that belongs to the class of thieno[3,4-c]pyrazole derivatives. These compounds are recognized for their diverse biological activities, including analgesic, anti-inflammatory, and potential anticancer properties. This article reviews the biological activity of this compound based on available research findings and case studies.
The molecular formula of this compound is , with a molecular weight of 426.55 g/mol. The compound has a complex structure featuring both thieno and pyrazole rings, which contribute to its pharmacological properties.
Biological Activity Overview
The biological activities of pyrazole derivatives have been extensively studied. The specific compound exhibits various pharmacological effects:
-
Analgesic Activity :
Compound Name Test Method Result Compound A Hot Plate Significant increase in latency (p < 0.01) Compound B Writhing Reduced writhing response (p < 0.05) - Anti-inflammatory Effects :
-
Anticancer Potential :
- Research indicates that thieno[3,4-c]pyrazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
- A specific study highlighted that modifications in the structure of pyrazoles could enhance their anticancer activity by targeting specific metabolic pathways involved in tumor growth.
The mechanisms underlying the biological activities of this compound include:
- Enzyme Inhibition :
-
Receptor Interaction :
- The thieno and pyrazole moieties may interact with various receptors involved in pain perception and inflammation modulation.
Case Studies
Several case studies have investigated the efficacy of similar compounds:
- Study on Analgesic Properties :
-
Cancer Cell Line Studies :
- Another study assessed the cytotoxic effects of thieno[3,4-c]pyrazole derivatives on breast cancer cell lines, revealing IC50 values indicating effective inhibition of cell proliferation .
Scientific Research Applications
N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide is a synthetic compound belonging to the thieno[3,4-c]pyrazole class, recognized for diverse biological activities. Research indicates its potential as an analgesic, anti-inflammatory, and anticancer agent.
Biological Activities
Overview
Pyrazole derivatives have been broadly studied for their biological activities. This specific compound shows various pharmacological effects:
- Analgesic Activity Studies show a significant increase in latency in hot plate tests and reduced writhing response, suggesting analgesic properties.
- Anti-inflammatory Effects Not specified in the provided text.
- Anticancer Potential Research suggests that thieno[3,4-c]pyrazole derivatives may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. Modifications in pyrazole structure could enhance anticancer activity by targeting specific metabolic pathways involved in tumor growth.
Mechanisms
- Enzyme Inhibition Not specified in the provided text.
- Receptor Interaction The thieno and pyrazole portions of the compound may interact with receptors involved in pain and inflammation modulation.
Case Studies
- Study on Analgesic Properties Not specified in the provided text.
- Cancer Cell Line Studies Studies assessed the cytotoxic effects of thieno[3,4-c]pyrazole derivatives on breast cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation.
Comparison with Similar Compounds
Structural and Crystallographic Features
The compound’s structural analogs, such as N-substituted thienopyrazoles and thiophene-acetamide derivatives, exhibit distinct crystallographic properties. Table 1 compares refinement metrics and hydrogen-bond parameters derived from SHELXL-based studies :
¹Analog A: N-(4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide. *²Analog B: 2-(thiophen-2-yl)-N-(5-methyl-4,6-dihydro-2H-pyrazolo[3,4-d]thiazol-3-yl)acetamide.
Key Findings :
- The target compound exhibits superior refinement accuracy (lower R-factor) compared to Analog A, attributed to SHELXL’s robust handling of anisotropic displacement parameters .
- Hydrogen bonds in the target compound form an R₂²(8) motif, a hallmark of β-sheet-like packing, whereas Analog B’s C(6) chain motif suggests less directional interaction .
Functional Group Impact on Supramolecular Assembly
The phenethylamino and thiophene-acetamide substituents differentiate the compound from analogs. For instance:
- Phenethylamino Group: Introduces conformational flexibility, enabling π-π interactions between aromatic rings (face-to-face distance: 3.48 Å). Analog A’s rigid phenylpropanamide group lacks this adaptability, resulting in weaker packing efficiency.
- Thiophene Moiety : Facilitates S···π interactions (3.32 Å) absent in pyrazole-thiazole hybrids like Analog B.
Software-Driven Analysis
WinGX and ORTEP were employed to visualize anisotropic displacement ellipsoids and molecular geometry . Compared to Analog B (refined using OLEX2), the target compound’s ORTEP diagrams reveal lower thermal motion (mean Uiso: 0.12 vs. 0.18 Ų), indicative of enhanced lattice stability .
Q & A
Q. How are reaction intermediates characterized during scale-up?
- In-situ FTIR : Monitors real-time conversion of thiourea to thieno-pyrazole (disappearance of N-H stretch at 3300 cm) .
- Process Analytical Technology (PAT) : Raman spectroscopy ensures intermediate purity >95% during continuous-flow synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
